4-Fluorophenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

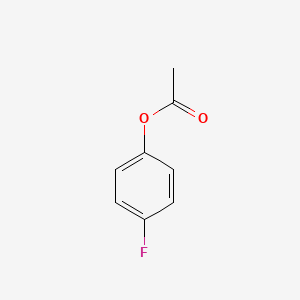

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOREXRHKZXVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193509 | |

| Record name | Phenol, 4-fluoro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-51-6 | |

| Record name | 4-Fluorophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-fluoro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-fluoro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-fluoro-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenyl acetate

CAS Number: 405-51-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl acetate, a key building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role as an intermediate in the creation of bioactive molecules. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.[1]

| Property | Value |

| CAS Number | 405-51-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 197 °C (lit.) |

| Density | 1.178 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.48 (lit.) |

| Solubility | Soluble in many organic solvents. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-fluorophenol with acetic anhydride. This reaction is typically catalyzed by a small amount of acid or base. Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Esterification

Materials:

-

4-Fluorophenol

-

Acetic anhydride

-

Triethylamine or a catalytic amount of concentrated sulfuric acid

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 equivalents) to the stirred solution.[2]

-

To this mixture, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"4-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel" [shape=circle, label="Esterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Fluorophenyl_acetate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Purified_Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Fluorophenol" -> "Reaction_Vessel"; "Acetic Anhydride" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel" [style=dashed]; "Reaction_Vessel" -> "Workup" [label="Crude Product"]; "Workup" -> "Purified_Product" [label="Purification"]; } Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl protons of the acetate group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | Multiplet | 4H | Aromatic protons (AA'BB' system due to fluorine coupling) |

| ~2.3 | Singlet | 3H | Methyl protons (-COCH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl carbon (C=O) |

| ~159 (d, ¹JCF ≈ 243 Hz) | C-F of the aromatic ring |

| ~147 (d, ⁴JCF ≈ 3 Hz) | C-O of the aromatic ring |

| ~123 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to C-O |

| ~116 (d, ²JCF ≈ 23 Hz) | Aromatic CH ortho to C-F |

| ~21 | Methyl carbon (-COCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1765 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-F stretch |

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. [3]The presence of the fluorine atom can enhance the metabolic stability and bioactivity of the final drug molecule. [3] A prominent class of drugs where the 4-fluorophenyl moiety is crucial is the selective COX-2 inhibitors, such as Celecoxib. While not a direct precursor in all synthetic routes, the structural components of this compound are representative of key building blocks for such molecules.

Signaling Pathway of a Relevant Drug Target: COX-2 Inhibition by Celecoxib

Caption: Celecoxib's inhibition of the COX-2 pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Statements:

-

Combustible liquid.

-

May be harmful if swallowed.

-

May be harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May be harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep cool.

In case of exposure, it is important to seek fresh air, wash the affected skin area with plenty of water, and rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention. Always refer to the material safety data sheet (MSDS) for complete safety information before handling this compound.

References

physical and chemical properties of 4-Fluorophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical methodologies related to 4-Fluorophenyl acetate. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic ester that serves as a valuable intermediate in the synthesis of various organic compounds.[1] Its unique properties, imparted by the fluorine substituent, make it a compound of interest in the development of pharmaceuticals and agrochemicals.[1]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| CAS Number | 405-51-6 | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 86 °C at 26 mmHg | [1] |

| Density | 1.178 - 1.18 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.48 | [1][3] |

Synthesis and Reactivity

This compound is typically synthesized from 4-fluorophenol and an acetylating agent. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorophenol

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Aqueous HCl solution (e.g., 1M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol in the anhydrous solvent.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. Expected ¹H NMR signals include a singlet for the methyl protons and multiplets in the aromatic region. ¹³C NMR will show characteristic peaks for the carbonyl, methyl, and aromatic carbons. ¹⁹F NMR will show a singlet for the fluorine atom.

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the neat liquid using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

-

Key characteristic peaks to identify include the C=O stretch of the ester group (typically around 1760-1770 cm⁻¹) and C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into the mass spectrometer (e.g., using GC-MS or direct infusion ESI-MS).

-

The resulting mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (154.14 g/mol ).

-

Logical Flow for Spectroscopic Characterization:

Caption: Workflow for the structural elucidation of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the metabolic stability and bioactivity of drug candidates. It is often utilized as an intermediate in the synthesis of more complex molecules, including analgesics and anti-inflammatory drugs.[1] The acetyl group can serve as a protecting group for the phenolic hydroxyl, which can be readily removed in subsequent synthetic steps.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area or a fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4][5] Store the compound in a tightly sealed container in a cool, dry place.[1][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

4-Fluorophenyl acetate molecular weight and formula

An In-depth Technical Guide on 4-Fluorophenyl Acetate

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The core molecular attributes of this compound are summarized in the table below. This information is critical for a range of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C8H7FO2[1][2][3] |

| Molecular Weight | 154.14 g/mol [1][2][3] |

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection for this compound.

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to 4-Fluorophenyl acetate and Its Synonyms

This guide provides a comprehensive overview of 4-Fluorophenyl acetate, a versatile chemical compound utilized in various scientific fields, including pharmaceutical development and organic synthesis. For researchers, scientists, and drug development professionals, a clear understanding of its alternative names and identifiers is crucial for accurate documentation and literature searches.

Nomenclature and Identifiers

This compound is known by several synonyms and is cataloged across numerous chemical databases. These identifiers are essential for unambiguous reference in research and regulatory documentation.

| Identifier Type | Value |

| IUPAC Name | (4-fluorophenyl) acetate[1] |

| CAS Number | 405-51-6[1][2][3][4][5][6] |

| Molecular Formula | C8H7FO2[1][2][3][5][6] |

| Molecular Weight | 154.14 g/mol [1][2][3][5][6] |

| PubChem CID | 136253[1][2] |

| MDL Number | MFCD00041361[1][2][3][5][6] |

| EINECS Number | 405-051-6[5] |

| BRN | 1864956[3][7] |

| ChEMBL ID | CHEMBL452652[1] |

| DSSTox Substance ID | DTXSID20193509[1] |

| InChI | InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3[1] |

| InChIKey | ZNOREXRHKZXVPC-UHFFFAOYSA-N[1][3] |

| SMILES | CC(=O)OC1=CC=C(C=C1)F[1][6] |

Common Synonyms

The following are commonly used synonyms for this compound in scientific literature and chemical catalogs:

-

4-Fluorophenol acetate[3]

-

Acetic acid p-fluorophenyl ester

-

4-Fluorophenyl ethanoate

This variety in nomenclature underscores the importance of using standardized identifiers like the CAS number to avoid ambiguity.

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application (e.g., synthesis of a particular pharmaceutical intermediate, use as a protecting group). Researchers should refer to specific publications in their field of interest for detailed methodologies. Key considerations in handling and experimental design include its physical properties as a colorless to almost colorless clear liquid and its boiling point of 86 °C at 26 mmHg.[2]

Data Visualization

To illustrate the relationships between the primary name and its various identifiers, the following diagram provides a clear classification.

Caption: Hierarchical classification of identifiers for this compound.

References

- 1. This compound | C8H7FO2 | CID 136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 405-51-6 [chemicalbook.com]

- 4. This compound | 405-51-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 405-51-6 [amp.chemicalbook.com]

An In-depth Technical Guide to 4-Fluorophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl acetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Chemical Structure and IUPAC Name

This compound is an aromatic ester characterized by a fluorine atom substituted at the para position of the phenyl ring.

-

IUPAC Name: (4-fluorophenyl) acetate[1]

-

Synonyms: 1-Acetoxy-4-fluorobenzene, p-Fluorophenyl acetate, Acetic acid 4-fluorophenyl ester[1]

-

Chemical Structure:

Image Source: PubChem CID 136253

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 405-51-6 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 197 °C (lit.) |

| Density | 1.178 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.48 (lit.) |

| ¹H NMR Spectroscopy | Spectroscopic data available in public databases such as PubChem.[1] |

| ¹³C NMR Spectroscopy | Spectroscopic data available in public databases such as PubChem.[1] |

| IR Spectroscopy | Spectroscopic data available in public databases such as PubChem.[1] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the acetylation of 4-fluorophenol using acetic anhydride. This method is adapted from established procedures for the acetylation of similar phenolic compounds.[2][3]

Materials:

-

4-Fluorophenol

-

Acetic anhydride

-

Pyridine (or another suitable base as a catalyst)

-

Magnetic stirrer

-

Reaction flask

-

Thermometer

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 4-fluorophenol.

-

Addition of Reagents: Add acetic anhydride and pyridine to the reaction flask. The pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

-

Reaction Conditions: The resulting mixture is stirred and can be gently heated to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is worked up to isolate the product. This typically involves washing with water and a mild base to remove unreacted starting materials and byproducts.

-

Purification: The crude this compound is then purified, commonly by distillation under reduced pressure, to yield the final product.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

4-Fluorophenyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Applications, and Experimental Protocols

Abstract

4-Fluorophenyl acetate is a versatile fluorinated organic compound with significant applications as a key intermediate in the synthesis of a wide range of valuable molecules. Its unique physicochemical properties, imparted by the fluorine substituent, make it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on detailed experimental protocols for its key chemical transformations and quantitative data to support research and development endeavors.

Physicochemical Properties

This compound is a colorless to almost colorless liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 405-51-6 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Boiling Point | 197 °C (lit.) | [3] |

| 86 °C at 26 mmHg | [1] | |

| Density | 1.178 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.48 (lit.) | [3] |

| Purity | ≥ 98% (GC) | [1] |

Core Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The fluorine atom enhances the biological activity and metabolic stability of target molecules, while the acetate group serves as a protecting group for the phenolic hydroxyl, which can be readily deprotected or rearranged to introduce other functionalities.[1]

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and other biologically active molecules.[1] The introduction of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One of the most important reactions of this compound in pharmaceutical synthesis is the Fries rearrangement , which is used to produce hydroxyaryl ketones. These ketones are valuable intermediates for a variety of drug scaffolds.

Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as a precursor for fluorinated agrochemicals. The presence of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.

Materials Science: Liquid Crystals

Fluorinated compounds are widely used in the synthesis of liquid crystals due to their unique dielectric properties. This compound can be used as a starting material for the synthesis of fluorinated liquid crystal molecules. The fluorine atom can influence the mesophase behavior and the electro-optical properties of the final material.

Key Experimental Protocols

This section provides detailed methodologies for key chemical transformations involving this compound.

Fries Rearrangement of this compound

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. The reaction is selective for the ortho and para positions, and the product ratio can be influenced by reaction conditions such as temperature and solvent.[4]

Reaction:

Caption: Fries Rearrangement of this compound.

Experimental Protocol:

-

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

After the addition is complete, heat the reaction mixture. The temperature will influence the ortho/para product ratio. Lower temperatures (e.g., <60 °C) favor the para product, while higher temperatures (e.g., >160 °C) favor the ortho product.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

-

Separate the ortho and para isomers using column chromatography or fractional distillation. The ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[4]

-

Quantitative Data (Illustrative):

The following table illustrates the effect of temperature on the product distribution in a Fries rearrangement. Note: Specific yields for this compound may vary and should be determined experimentally.

| Temperature | Ortho-Product Yield (%) | Para-Product Yield (%) |

| Low (<60 °C) | Lower | Higher |

| High (>160 °C) | Higher | Lower |

Enzymatic Hydrolysis of this compound

This compound can serve as a substrate for esterase enzymes. The enzymatic hydrolysis of the ester bond can be used for kinetic resolution of racemic mixtures or as an assay to determine esterase activity.

Reaction Workflow:

Caption: Enzymatic Hydrolysis of this compound.

Experimental Protocol for Esterase Activity Assay:

-

Materials:

-

This compound solution of known concentration

-

Esterase enzyme solution

-

Buffer solution (e.g., phosphate buffer at optimal pH for the enzyme)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer solution and the this compound substrate in a cuvette.

-

Initiate the reaction by adding a small volume of the esterase solution.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the 4-fluorophenol product.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity based on the rate of product formation, using a standard curve for 4-fluorophenol.

-

Quantitative Data (Illustrative):

The Michaelis-Menten kinetic parameters for an esterase using this compound as a substrate can be determined experimentally.

| Kinetic Parameter | Description |

| Kₘ (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. |

| Vₘₐₓ (Maximum reaction rate) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| k꜀ₐₜ (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its chemical properties and reactivity, particularly in key transformations like the Fries rearrangement and enzymatic reactions, is essential for its effective utilization in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this important fluorinated compound.

References

4-Fluorophenyl Acetate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional safety guide. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations.

Introduction

4-Fluorophenyl acetate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its safe handling is paramount for protecting laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available data. It is crucial to note that there are some discrepancies in the classification of this compound, and therefore, a conservative approach to handling is recommended.

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. One supplier, TCI Chemicals, states that the substance is not classified as hazardous under REGULATION (EC) No 1272/2008. In contrast, another supplier, Accela ChemBio Inc., classifies it as a combustible liquid and harmful, with the following hazard and precautionary statements:

-

Hazard Statements:

-

H227: Combustible liquid.

-

Harmful by inhalation, in contact with skin and if swallowed.

-

Irritating to the eyes.

-

-

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Given these discrepancies, it is prudent to handle this compound with caution, assuming it to be a potentially hazardous substance.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| CAS Number | 405-51-6 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 86 °C / 26 mmHg | |

| Density | 1.18 g/mL | |

| Refractive Index | n20D 1.48 | |

| Storage Temperature | 2 - 8 °C |

Toxicological Information

Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

General Hygiene Practices

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep away from sources of ignition.

-

Take measures to prevent the buildup of electrostatic charge.

Storage

-

Keep container tightly sealed.

-

Store in a dry, cool, and well-ventilated place.

-

Store at 2 - 8 °C for long-term stability.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move to fresh air. If required, provide artificial respiration. Keep patient warm. | |

| Skin Contact | Immediately wash with water and soap and rinse thoroughly. | |

| Eye Contact | Rinse opened eye for several minutes under running water. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Wear appropriate personal protective equipment.

-

Ensure adequate ventilation.

-

Keep unprotected persons away.

-

Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Do not allow the material to be released into the environment without proper governmental permits.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals for properties such as acute toxicity, skin irritation/corrosion, and eye irritation/damage would be appropriate to generate more comprehensive safety data.

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Caption: Logical workflow for responding to accidental exposure to this compound.

Conclusion

While this compound is a valuable chemical intermediate, the available safety information presents some inconsistencies. Therefore, a cautious and informed approach to its handling is essential. Researchers, scientists, and drug development professionals must prioritize the use of appropriate engineering controls, personal protective equipment, and adhere to strict hygiene practices to minimize potential risks. Further toxicological studies are warranted to provide a more complete safety profile for this compound. Always consult the latest Safety Data Sheet from your supplier before use.

An In-depth Technical Guide to the Spectral Data of 4-Fluorophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluorophenyl acetate. The information is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.10 | Multiplet | 2H | H-2, H-6 | |

| 7.05 | Multiplet | 2H | H-3, H-5 | |

| 2.29 | Singlet | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (ester) |

| 160.0 (d, J=244 Hz) | C-4 |

| 146.7 | C-1 |

| 122.5 | C-2, C-6 |

| 116.0 (d, J=23 Hz) | C-3, C-5 |

| 21.1 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 1765 | Strong | C=O Ester Stretch |

| 1508 | Strong | Aromatic C=C Stretch |

| 1215 | Strong | C-O Ester Stretch |

| 1195 | Strong | C-F Stretch |

| 835 | Strong | para-disubstituted C-H Bend |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 112 | 100 | [M - C₂H₂O]⁺ |

| 84 | 20 | [C₅H₄F]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

2. Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

For ¹H NMR, 16 scans were acquired with a spectral width of 8000 Hz and a relaxation delay of 1 second.

-

For ¹³C NMR, 1024 scans were acquired with a spectral width of 25000 Hz and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition.

3. Data Processing:

-

The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected.

-

Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

2. Data Acquisition:

-

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of this compound in dichloromethane was injected into the gas chromatograph-mass spectrometer (GC-MS) system.

-

The sample was vaporized in the injector at 250°C.

2. Ionization and Mass Analysis:

-

The vaporized sample was ionized using electron ionization (EI) at 70 eV.

-

The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge (m/z) range of 40-500.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 4-Fluorophenyl Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the solubility characteristics of 4-Fluorophenyl acetate in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive experimental protocol for determining its solubility, alongside a theoretical framework for understanding its behavior.

Introduction to this compound

This compound (CAS No. 405-51-6) is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a polar ester group and a fluorinated aromatic ring, suggests a nuanced solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a key factor in its ability to dissolve a given solute. Solvents can be broadly classified as polar (e.g., alcohols, ketones) and nonpolar (e.g., hydrocarbons). This compound, with its ester and fluoro-aromatic moieties, is expected to exhibit good solubility in a range of polar and non-polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to 4-Fluorophenyl acetate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenyl acetate, a synthetically derived aromatic ester, has emerged as a crucial building block in the landscape of modern organic chemistry and drug discovery. First synthesized in the mid-20th century, its unique physicochemical properties, imparted by the presence of a fluorine atom on the phenyl ring, have made it a valuable intermediate in the production of a wide array of specialized chemicals, most notably in the pharmaceutical sector. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis and chemical properties, and its significant applications, with a particular focus on its role in the development of CCR5 antagonists for the treatment of HIV-1. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers and professionals in the field.

Discovery and History

The advent of this compound is intrinsically linked to the broader history of organofluorine chemistry, a field that began to flourish in the early to mid-20th century. While a singular pioneering synthesis of this compound is not widely documented, its emergence coincides with the development of reliable methods for the introduction of fluorine into aromatic systems. Key historical milestones that paved the way for its synthesis include the development of the Schiemann reaction, which provided a viable route to fluoroaromatic compounds.

The primary and most common method for the preparation of this compound is through the esterification of 4-fluorophenol with acetic anhydride or acetyl chloride. This straightforward reaction, catalyzed by an acid or base, became a practical means of producing this versatile intermediate as the availability of 4-fluorophenol increased.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. The incorporation of the highly electronegative fluorine atom significantly influences its chemical reactivity and physical properties compared to its non-fluorinated analog, phenyl acetate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | --INVALID-LINK-- |

| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |

| CAS Number | 405-51-6 | --INVALID-LINK-- |

| Boiling Point | 197 °C (at 760 mmHg) | --INVALID-LINK-- |

| Density | 1.178 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.480 | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone. | General Knowledge |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.04 (m, 2H, Ar-H), 7.03-6.97 (m, 2H, Ar-H), 2.29 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5 (C=O), 160.0 (d, J=243 Hz, C-F), 146.8 (d, J=2.5 Hz, C-O), 122.5 (d, J=8.5 Hz, 2xCH), 116.2 (d, J=23.0 Hz, 2xCH), 21.1 (CH₃) |

| IR (neat, cm⁻¹) | 3070 (C-H, aromatic), 1765 (C=O, ester), 1508 (C=C, aromatic), 1200 (C-O, ester), 1160 (C-F) |

| Mass Spectrometry (EI) | m/z (%): 154 (M⁺, 25), 112 ([M-C₂H₂O]⁺, 100), 84 (20), 83 (30) |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of 4-fluorophenol. Below are detailed experimental protocols for its synthesis and a key reaction, the Fries Rearrangement.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from 4-fluorophenol and acetic anhydride.

Experimental Protocol:

-

Materials: 4-fluorophenol, acetic anhydride, pyridine (or a catalytic amount of sulfuric acid), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in pyridine (2.0 eq).

-

Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

-

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Fluorophenyl Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-fluorophenyl acetate derivatives in the synthesis of valuable pharmaceutical compounds. The following sections describe the synthesis of key intermediates and the cholesterol-lowering drug Ezetimibe, highlighting the importance of 4-fluoroacetophenone, a key derivative of this compound.

Introduction

Organofluorine compounds are of significant interest in pharmaceutical development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. This compound serves as a versatile precursor for the introduction of a 4-fluorophenyl moiety into active pharmaceutical ingredients (APIs). A primary application involves its conversion to 4'-fluoroacetophenone, a crucial building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] This document focuses on the multi-step synthesis of Ezetimibe, a potent cholesterol absorption inhibitor, starting from a key intermediate derived from fluorobenzene, a closely related precursor to this compound.

Key Intermediate Synthesis: 4-(4-Fluorobenzoyl)butyric Acid

A pivotal intermediate in the synthesis of Ezetimibe is 4-(4-fluorobenzoyl)butyric acid. The following protocol details its preparation via a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Glutaric anhydride

-

Fluorobenzene

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1N solution

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Ice

-

Water

Procedure:

-

To a 2 L three-necked round-bottomed flask, add 250 g (1.87 mol) of anhydrous AlCl₃ and 300 mL (3.2 mol) of fluorobenzene.

-

Cool the mixture to 5 °C in an ice bath.

-

Prepare a suspension of 100 g (0.86 mol) of glutaric anhydride in 400 mL (4.3 mol) of fluorobenzene.

-

Slowly add the glutaric anhydride suspension to the AlCl₃ mixture over 45 minutes, ensuring the reaction temperature does not exceed 12 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 90 minutes. Monitor the reaction progress by NMR.[1]

-

Cool the reaction mixture to 0-5 °C and carefully quench by adding 700 mL of a cold 1N HCl solution, keeping the temperature below 20 °C initially and not exceeding 40 °C.[1]

-

Pour the mixture into 2 L of a 1:1 mixture of water and ice to precipitate the crude product.[1]

-

Filter the white suspension and wash the solid thoroughly with water.[1]

-

Dissolve the crude solid in 3 L of 5% NaHCO₃ aqueous solution and heat on a steam bath for 1 hour.[1]

-

Filter the hot solution through a diatomaceous earth pad.

-

Cool the filtrate to room temperature and adjust the pH to 1 by the dropwise addition of concentrated HCl.

-

Stir the resulting crystalline suspension in an ice bath for 30 minutes.

-

Filter the product, wash the wet cake with ice-cold water, and dry under vacuum at 50 °C for 16 hours to yield 4-(4-fluorobenzoyl)butyric acid.[1]

Quantitative Data for 4-(4-Fluorobenzoyl)butyric Acid Synthesis

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| Glutaric anhydride | 114.10 | 100 g | 0.86 | 1 |

| Fluorobenzene | 96.10 | 700 mL | 7.5 | 8.7 |

| Aluminum chloride | 133.34 | 250 g | 1.87 | 2.17 |

| Product | Yield | Melting Point | ||

| 4-(4-Fluorobenzoyl)butyric acid | 79.3%[1] | 141-142 °C[1] |

Synthesis of Ezetimibe from 4-(4-Fluorobenzoyl)butyric Acid

The synthesized 4-(4-fluorobenzoyl)butyric acid serves as a key starting material for the multi-step synthesis of Ezetimibe. The overall synthetic workflow is outlined below.

Caption: Synthetic workflow for Ezetimibe.

Experimental Protocol: Synthesis of Ezetimibe Intermediate and Final Product

A detailed, multi-step synthesis of Ezetimibe has been reported, involving the conversion of 4-(4-fluorobenzoyl)butyric acid to a series of intermediates. A key step involves the condensation of an activated derivative of 4-(4-fluorobenzoyl)butyric acid with a chiral auxiliary, followed by a stereoselective reduction and cyclization to form the characteristic β-lactam ring of Ezetimibe.

A representative final step in a reported synthesis of Ezetimibe involves the deprotection of a protected precursor:

Materials:

-

(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

-

Palladium on carbon (Pd/C), 20%

-

Cyclohexane

-

Methanol (MeOH)

-

Ethyl acetate

-

Celite

-

Water

Procedure:

-

To a solution of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one (258 mg, 0.5 mmol) in methanol (6.25 mL), add 20% Pd(OH)₂/C (10.53 mg, 15 mol %) and cyclohexane (55.71 μL, 0.55 mmol).

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm) at 70 °C for 3 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature and filter through Celite, washing with ethyl acetate (25 mL).[2]

-

Concentrate the filtrate and recrystallize the solid twice from a mixture of methanol and water (1:3, 3 mL:9 mL).[2]

-

Filter the obtained solid and wash with water (20 mL) to yield (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (Ezetimibe).[2]

Quantitative Data for Ezetimibe Synthesis (Final Step)

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| Protected Ezetimibe | 515.58 | 258 mg | 0.5 mmol | 1 |

| 20% Pd(OH)₂/C | - | 10.53 mg | - | - |

| Cyclohexane | 84.16 | 55.71 µL | 0.55 mmol | 1.1 |

| Product | Yield | Appearance | ||

| Ezetimibe | 99%[2] | White solid[2] |

Mechanism of Action of Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe lowers cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[3][4] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border membrane of enterocytes.[1][3][5]

The binding of Ezetimibe to NPC1L1 prevents the internalization of cholesterol into the enterocytes.[4][6] This process is believed to involve the disruption of the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 endocytic machinery.[3][4] By blocking this crucial step in cholesterol uptake, Ezetimibe effectively reduces the amount of cholesterol delivered to the liver, leading to an upregulation of hepatic LDL receptors and subsequent clearance of LDL-cholesterol from the bloodstream.[7][8]

Caption: Mechanism of action of Ezetimibe.

References

- 1. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 6. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]

- 7. Synthesis process of ezetimibe intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe - Google Patents [patents.google.com]

4-Fluorophenyl Acetate: A Versatile Intermediate in Organic Synthesis for Pharmaceutical and Agrochemical Development

Introduction

4-Fluorophenyl acetate is a valuable and versatile intermediate in organic synthesis, playing a crucial role in the development of a wide range of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom onto the phenyl ring often enhances the metabolic stability, bioavailability, and overall efficacy of the final active ingredient.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, intended for researchers, scientists, and professionals in drug development and agrochemical innovation.

Key Applications of this compound

This compound serves as a key building block in several critical synthetic pathways:

-

Fries Rearrangement: This classic reaction transforms this compound into fluorinated hydroxyacetophenones, which are precursors to a variety of biologically active molecules, including chalcones and flavonoids.[3][4]

-

Protecting Group for Phenols: The acetyl group can serve as a protecting group for the hydroxyl functionality of 4-fluorophenol, allowing for selective reactions at other sites of a molecule. Subsequent deprotection regenerates the phenol.

-

Precursor to 4-Fluorophenol: Hydrolysis of this compound provides a straightforward route to 4-fluorophenol, a widely used intermediate in its own right.

Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone via Fries Rearrangement

This protocol details the Lewis acid-catalyzed Fries rearrangement of this compound to yield 2'-fluoro-4'-hydroxyacetophenone, a key intermediate in the synthesis of fluorinated chalcones and other pharmaceuticals.

Reaction Scheme:

Materials:

-

This compound

-

Aluminum chloride (AlCl₃), anhydrous

-

Nitromethane

-

Chloroform (CHCl₃)

-

1 N Hydrochloric acid (HCl)

-

Crushed ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of anhydrous aluminum chloride (1.04 kg, 7.8 mol) and nitromethane (420 mL) in chloroform (3 L), add this compound (800 g, 5.2 mol) in portions at room temperature.[1]

-

Heat the reaction mixture to 40 °C and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction to room temperature.[1]

-

Slowly and carefully pour the reaction mixture into a vessel containing 1 N hydrochloric acid (8 L) and crushed ice (1 kg).[1]

-

Stir the mixture vigorously until the solids have dissolved.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2'-fluoro-4'-hydroxyacetophenone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound (800 g) | [1] |

| Major Product | 2'-Fluoro-4'-hydroxyacetophenone | [1] |

| Yield | Not explicitly stated in the provided text, but this is a standard, high-yielding reaction. | |

| Purity | >98% after chromatography | Assumed based on standard lab practice |

Protocol 2: Synthesis of a Fluorinated Chalcone Derivative

This protocol describes the Claisen-Schmidt condensation of 2'-fluoro-4'-hydroxyacetophenone (synthesized in Protocol 1) with a substituted benzaldehyde to produce a fluorinated chalcone, a class of compounds with known biological activities.

Reaction Scheme:

Materials:

-

2'-Fluoro-4'-hydroxyacetophenone

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Dissolve 2'-fluoro-4'-hydroxyacetophenone (1 mmol) and the substituted benzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a solution of potassium hydroxide (2 mmol) in ethanol (5 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid.

-

The precipitated solid is collected by filtration, washed with cold deionized water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure fluorinated chalcone.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2'-Fluoro-4'-hydroxyacetophenone |

| Reagent | Substituted Benzaldehyde |

| Product | Fluorinated Chalcone |

| Typical Yield | 70-90% |

| Purity | >95% after recrystallization |

Protocol 3: Hydrolysis of this compound to 4-Fluorophenol

This protocol outlines the basic hydrolysis of this compound to produce 4-fluorophenol.

Reaction Scheme:

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield 4-fluorophenol.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-Fluorophenol |

| Typical Yield | >95% |

| Purity | Can be further purified by distillation or recrystallization if necessary. |

Applications in Drug Development and Agrochemicals

The intermediates derived from this compound are instrumental in the synthesis of a variety of active compounds.

-

Pharmaceuticals: Fluorinated chalcones and flavonoids synthesized from 2'-fluoro-4'-hydroxyacetophenone have shown potential as anti-inflammatory, anticancer, and antioxidant agents.[5][6]

-

Agrochemicals: 4'-Fluoroacetophenone, another product of the Fries rearrangement, is a key intermediate for various agrochemicals.[7] The fluorophenyl moiety is a common feature in modern fungicides and herbicides, contributing to their enhanced performance and metabolic stability.[2] For instance, fluorinated pyrazole carboxamides, an important class of fungicides, can be synthesized using building blocks derived from such intermediates.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value fluorinated organic molecules. The protocols provided herein for the Fries rearrangement, subsequent chalcone synthesis, and hydrolysis offer robust and reliable methods for accessing key building blocks for pharmaceutical and agrochemical research and development. The strategic incorporation of fluorine, facilitated by the use of this compound, continues to be a powerful tool in the design of next-generation drugs and crop protection agents.

References

- 1. 2'-Fluoro-4'-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [diva-portal.org]

- 7. nbinno.com [nbinno.com]

Applications of 4-Fluorophenyl Acetate in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl acetate is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its fluorinated phenyl ring is a key structural motif found in a variety of active compounds, contributing to enhanced biological efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of herbicides, fungicides, and insecticides.

I. Herbicidal Applications: Synthesis of 4-Fluorophenoxyacetic Acid

This compound serves as a convenient starting material for the synthesis of 4-fluorophenoxyacetic acid, a selective herbicide that also acts as a plant defense inducer. The synthetic pathway involves a two-step process: hydrolysis of this compound to 4-fluorophenol, followed by a Williamson ether synthesis.

Synthetic Pathway

Caption: Synthetic route from this compound to 4-Fluorophenoxyacetic Acid.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Fluorophenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2N hydrochloric acid until the pH is acidic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluorophenol. The product can be further purified by column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis of 4-Fluorophenoxyacetic Acid [1][2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Addition of Reagent: To this solution, add a solution of chloroacetic acid (1.2 equivalents) in water.

-

Reaction Conditions: Heat the reaction mixture at 90-100°C for 1-2 hours.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain pure 4-fluorophenoxyacetic acid.

Herbicidal Activity Data

| Compound | Target Weed(s) | Activity/Efficacy | Reference |

| 4-Fluorophenoxyacetic acid | Monocotyledonous weeds | Inhibits heading and induces sterility | [4] |

| 4-Fluorophenoxyacetic acid | General broadleaf weeds | Acts as a synthetic auxin, causing uncontrolled growth | [5] |

II. Fungicidal Applications: 4-Fluorophenyl Moiety in Fungicides

The 4-fluorophenyl group is a common feature in a number of commercial and developmental fungicides. This compound can be readily converted to 4-fluoroaniline or 4-fluorophenol, which are key building blocks for these complex molecules.

Representative Fungicide Class: N-(4-fluorophenyl)benzamide Derivatives

A general approach to synthesizing fungicides containing the N-(4-fluorophenyl)benzamide scaffold involves the acylation of 4-fluoroaniline with a substituted benzoyl chloride. 4-Fluoroaniline can be prepared from 4-fluoronitrobenzene, which in turn can be synthesized from 4-fluorophenol.

Synthetic Workflow

Caption: General workflow for the synthesis of N-(4-fluorophenyl)benzamide fungicides.

General Experimental Protocol: Synthesis of N-(4-fluorophenyl)benzamide Derivatives[6][7]

-

Preparation of 4-Fluoroaniline: Synthesize 4-fluoroaniline from 4-fluorophenol through established methods, such as the Bucherer-Bergs reaction or by conversion to an ether followed by a Smiles rearrangement and subsequent hydrolysis.

-

Reaction Setup: In a reaction vessel, dissolve 4-fluoroaniline (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane or toluene).

-

Acylation: Cool the solution in an ice bath and add the desired substituted benzoyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Fungicidal Activity Data

| Compound Class | Target Fungi | Example Activity |

| N-(alkoxy)diphenyl ether carboxamides | Rhizoctonia solani, Sclerotinia sclerotiorum | Inhibition rates of >60% at 50 µg/mL for some derivatives.[5] |

| 1,2,4-Oxadiazole derivatives | Rhizoctonia solani, Fusarium graminearum | Some compounds showed significant antifungal activities. |

III. Insecticidal Applications: 4-Fluorophenyl Group in Insecticides

The incorporation of a 4-fluorophenyl moiety is also a strategy employed in the design of modern insecticides, including some pyrethroids and diamide insecticides. This compound can be a precursor to key intermediates for the synthesis of these compounds.

Representative Insecticide Class: Pyrethroids with a 4-Fluorophenoxy Moiety

Synthetic pyrethroids are a major class of insecticides. The introduction of a 4-fluorophenoxy group on the alcohol portion of the pyrethroid ester can enhance insecticidal activity. The synthesis of such pyrethroids would involve the preparation of a 4-fluorophenoxy-substituted alcohol, which can be derived from 4-fluorophenol.

Experimental Workflow Diagram

Caption: Workflow for synthesizing 4-fluorophenoxy-containing pyrethroid insecticides.

General Experimental Protocol: Synthesis of 4-Fluorophenoxy-substituted Pyrethroids[8][9][10]

-

Preparation of 4-Fluorophenol: Obtain 4-fluorophenol from this compound via hydrolysis as described in Protocol 1.

-

Synthesis of the Alcohol Moiety: Prepare the 4-fluorophenoxy-substituted alcohol by reacting 4-fluorophenol with a suitable electrophile (e.g., an epoxide or a dihaloalkane) under basic conditions.

-

Esterification: React the synthesized alcohol with a pyrethroid acid chloride (e.g., permethrin acid chloride, cypermethrin acid chloride) in the presence of a base (e.g., pyridine) in an aprotic solvent.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and any water-soluble byproducts. Purify the resulting pyrethroid ester by column chromatography.

Insecticidal Activity Data

| Compound Class | Target Insects | Example Activity |